4-Difluoromethoxy-3-fluoropicolinic acid

Overview

Description

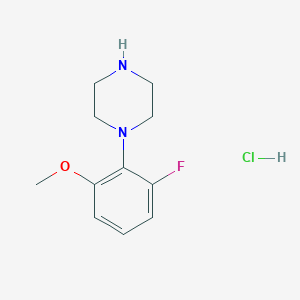

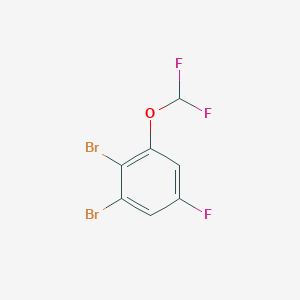

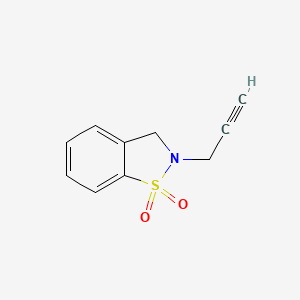

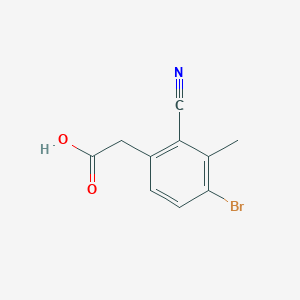

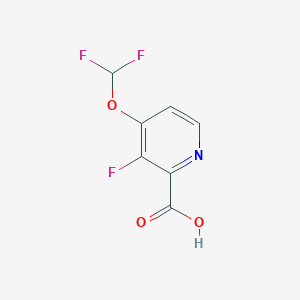

“4-Difluoromethoxy-3-fluoropicolinic acid” is a chemical compound with the molecular formula C7H4F3NO3 . It is used for research purposes.

Molecular Structure Analysis

The InChI code for “4-Difluoromethoxy-3-fluoropicolinic acid” is 1S/C7H4F3NO3/c8-4-3(14-7(9)10)1-2-11-5(4)6(12)13/h1-2,7H,(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Derivatives

- Synthesis from Fluoroform : Fluoroform, a non-ozone-depleting and nontoxic gas, can be used as a source of difluorocarbene, leading to the synthesis of difluoromethoxy derivatives like 4-Difluoromethoxy-3-fluoropicolinic acid (Thomoson & Dolbier, 2013).

- Development of Fluoropicolinate Herbicides : Novel fluoropicolinate herbicides, which could include 4-Difluoromethoxy-3-fluoropicolinic acid, have been synthesized through a modified cascade cyclization process. This method provided access to picolinic acids with different substituents, potentially useful as herbicides (Johnson et al., 2015).

Photophysical Properties

- Role in Excited State Intramolecular Charge Transfer : Studies on compounds like norfloxacin, which share structural similarities with 4-Difluoromethoxy-3-fluoropicolinic acid, show that these types of compounds participate in excited state intramolecular charge transfer, affecting their photophysical properties (Cuquerella, Miranda, & Bosca, 2006).

Fluorination Methods

- Use of Fluoroform in Fluorination : Direct cupration of fluoroform, a useful method for introducing trifluoromethyl groups into organic molecules, could be relevant for the synthesis of compounds like 4-Difluoromethoxy-3-fluoropicolinic acid. This method involves novel alkoxycuprates reacting with fluoroform (Zanardi et al., 2011).

Medicinal Applications

- Inhibition of HIV Replication : Some fluoroquinoline derivatives, structurally related to 4-Difluoromethoxy-3-fluoropicolinic acid, have shown potential in inhibiting HIV-1 replication. This suggests a possible research avenue for the medicinal application of 4-Difluoromethoxy-3-fluoropicolinic acid or its derivatives (Baba et al., 1998).

Mechanism of Action

Target of Action

The primary target of 4-Difluoromethoxy-3-fluoropicolinic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

4-Difluoromethoxy-3-fluoropicolinic acid interacts with TGF-β1, inhibiting its ability to induce epithelial-mesenchymal transformation (EMT) in type 2 lung epithelial cells . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3 .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is involved in the regulation of cell growth and differentiation . By inhibiting this pathway, 4-Difluoromethoxy-3-fluoropicolinic acid prevents the excessive deposition of extracellular matrix components, a key factor in the development of fibrosis .

Pharmacokinetics

Its effects on pulmonary fibrosis suggest that it is able to reach the lungs and exert its therapeutic effects .

Result of Action

The compound has been shown to attenuate TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It improves lung function, reduces lung inflammation and fibrosis, reduces collagen deposition, and reduces the expression of E-cadherin .

Action Environment

It’s worth noting that the compound’s effectiveness in reducing pulmonary fibrosis suggests that it remains stable and active in the complex environment of the lungs .

properties

IUPAC Name |

4-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-4-3(14-7(9)10)1-2-11-5(4)6(12)13/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTVWRRBZHFFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Difluoromethoxy-3-fluoropicolinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.